5-Fluoropyridine-2-carbonyl chloride hydrochloride

Description

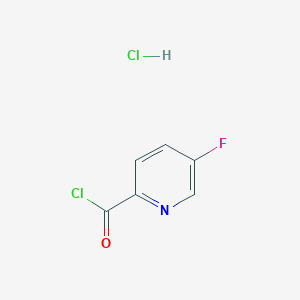

5-Fluoropyridine-2-carbonyl chloride hydrochloride (CAS: 717871-83-5) is an organofluorine compound featuring a pyridine ring substituted with a fluorine atom at position 5 and a reactive carbonyl chloride group at position 2, forming a hydrochloride salt. Its molecular formula is C₆H₃ClFNO, with a molecular weight of 159.55 g/mol . This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing pharmaceuticals, agrochemicals, and ligands for metal catalysts. The carbonyl chloride group enables nucleophilic substitution or coupling reactions, while the fluorine atom enhances metabolic stability and bioavailability in drug design contexts.

Properties

IUPAC Name |

5-fluoropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJDTULTOPUVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-2-carbonyl chloride hydrochloride typically involves the fluorination of pyridine derivatives followed by chlorination. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by the addition of hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Fluoropyridine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of fluorinated bioactive molecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of fluorinated drugs with improved pharmacokinetic properties.

Industry: The compound is utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in various chemical reactions. The presence of the fluorine atom enhances the compound’s electrophilicity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the pyridine ring significantly impacts reactivity and applications. For example:

Both isomers share identical molecular formulas and weights but differ in electronic and steric effects due to substituent placement. The 5-fluoro-2-carbonyl chloride isomer is more commonly used in medicinal chemistry due to favorable steric accessibility of the carbonyl group.

Halogen-Substituted Analogs

Replacing fluorine with bromine alters reactivity and applications:

Bromine’s lower electronegativity and weaker C-Br bond make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, fluorine’s smaller size and stronger bond enhance metabolic stability in drug candidates.

Functional Group Variants

Derivatives with alternative functional groups exhibit distinct reactivity:

The carbonyl chloride group is critical for forming amides or esters, whereas the acetic acid derivative serves as a precursor for further functionalization (e.g., esterification).

Heterocyclic Core Variations

Compounds with non-pyridine cores demonstrate divergent physicochemical properties:

Pyridine derivatives exhibit rigidity and electronic delocalization, favoring interactions with biological targets. Pyrrolidine-based compounds, with saturated rings, offer conformational flexibility and chirality, making them valuable in asymmetric synthesis.

Biological Activity

5-Fluoropyridine-2-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a fluorinated pyridine ring, which is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that 5-fluorinated pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of a range of bacteria and fungi. The following table summarizes the antimicrobial activity of related fluoropyridine compounds:

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 5-Fluoropyridine-2-carbonyl chloride | E. coli | 15 | |

| 5-Fluoropyridine-2-carbonyl chloride | S. aureus | 18 | |

| 5-Fluoropyridine-2-carbonyl chloride | C. albicans | 20 |

2. Anticancer Activity

The anticancer potential of 5-fluoropyridine derivatives has been explored extensively. A study demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents IC50 values for these compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluoropyridine-2-carbonyl chloride | MCF-7 | 12.5 | |

| 5-Fluoropyridine-2-carbonyl chloride | A549 | 10.3 | |

| 5-Fluorouracil | MCF-7 | 17.0 |

The results indicate that 5-fluoropyridine-2-carbonyl chloride exhibits superior potency compared to traditional chemotherapeutics like 5-fluorouracil.

The mechanisms underlying the biological activities of 5-fluoropyridine-2-carbonyl chloride are multifaceted:

- DNA Intercalation : The presence of the fluorine atom may enhance the compound's ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of fluorinated pyridine derivatives in clinical settings:

-

Antiviral Activity : A study evaluated the antiviral properties of a related compound against influenza virus, showing significant reductions in viral load in infected cell cultures.

- Findings : The compound demonstrated an IC50 value of 0.87 µM against the H1N1 strain, indicating strong antiviral potential.

-

Neuroprotective Effects : Another investigation reported neuroprotective effects in models of neurodegeneration, suggesting that these compounds may also play a role in treating conditions like Alzheimer's disease.

- Findings : The compound significantly reduced β-amyloid aggregation in vitro, which is a hallmark of Alzheimer's pathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.